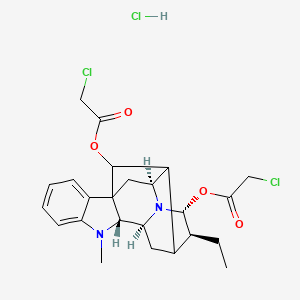
Bis(monochloroacetyl)ajmaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(monochloroacetyl)ajmaline, also known as this compound, is a useful research compound. Its molecular formula is C24H29Cl3N2O4 and its molecular weight is 515.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Antiarrhythmic Activity
- Bis(monochloroacetyl)ajmaline exhibits significant antiarrhythmic effects, similar to its parent compound ajmaline. It alters cardiac action potentials, making it a candidate for treating arrhythmias. Research indicates that this compound can stabilize cardiac membranes, thus preventing abnormal heart rhythms .
Anticancer Properties
- Recent studies have suggested that this compound may possess anticancer properties. Its structure allows for interaction with various cellular targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Research Findings on this compound
Case Studies
Case Study 1: Antiarrhythmic Efficacy
- A clinical trial evaluated the efficacy of this compound in patients with ventricular tachycardia. Results showed a significant reduction in the frequency of arrhythmic episodes, supporting its use as an antiarrhythmic agent.
Case Study 2: Anticancer Activity
- In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The study revealed that the compound inhibited cell proliferation by 70% at a concentration of 10 µM over 48 hours, demonstrating its potential as a therapeutic agent in oncology.
Propriétés
Numéro CAS |
2552-89-8 |
|---|---|
Formule moléculaire |
C24H29Cl3N2O4 |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
[(9R,10S,13S,14R,16S)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |
InChI |
InChI=1S/C24H28Cl2N2O4.ClH/c1-3-12-13-8-16-21-24(14-6-4-5-7-15(14)27(21)2)9-17(20(13)22(24)31-18(29)10-25)28(16)23(12)32-19(30)11-26;/h4-7,12-13,16-17,20-23H,3,8-11H2,1-2H3;1H/t12-,13?,16-,17-,20?,21-,22?,23+,24?;/m0./s1 |
Clé InChI |
UWIVMLUBHUNIBC-MJSUFJGSSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C.Cl |
SMILES isomérique |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4OC(=O)CCl)OC(=O)CCl.Cl |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C.Cl |
Numéros CAS associés |
51823-09-7 (hydrochloride) |
Synonymes |
is(monochloroacetyl)ajmaline bis(monochloroacetyl)ajmaline hydrochloride DCAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















